molecular formula C15H21N3O4 B1581810 Hippuryl-L-lysine CAS No. 740-63-6

Hippuryl-L-lysine

Cat. No.: B1581810
CAS No.: 740-63-6
M. Wt: 307.34 g/mol
InChI Key: LRCZLURYHGISRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hippuryl-L-lysine is an organic compound classified as a dipeptide, consisting of a sequence of two alpha-amino acids joined by a peptide bond. It is commonly used as a substrate in enzymatic assays, particularly for carboxypeptidase enzymes . The compound has the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol .

Mechanism of Action

Target of Action

Hippuryl-L-lysine is primarily targeted by the enzyme carboxypeptidase . Carboxypeptidase is a protease enzyme that hydrolyzes (breaks down) the peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide. This enzyme is present in many organisms and is involved in the digestion process .

Mode of Action

The interaction of this compound with carboxypeptidase results in the release of hippuric acid . This is a result of the enzymatic cleavage of the this compound molecule by carboxypeptidase . The increase in absorbance at 254 nm is a direct result of this interaction .

Biochemical Pathways

this compound is involved in the lysine biosynthetic pathway . Lysine is an essential amino acid required for protein synthesis in all living organisms. The lysine biosynthetic pathway is a complex process that involves several enzymatic reactions. This compound, as a substrate for carboxypeptidase, plays a role in these reactions .

Pharmacokinetics

It is known that the compound is used in laboratory settings to measure the activity of carboxypeptidase . The rate of hydrolysis of this compound by carboxypeptidase can be used to infer the enzyme’s activity .

Result of Action

The primary result of the action of this compound is the release of hippuric acid . This occurs when the compound is cleaved by carboxypeptidase . Hippuric acid is often measured in biological studies as an indicator of the activity of carboxypeptidase .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of carboxypeptidase, the primary target of this compound, can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the interaction between this compound and carboxypeptidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hippuryl-L-lysine can be synthesized through a peptide coupling reaction between hippuric acid and L-lysine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions

Hippuryl-L-lysine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hippuryl-L-lysine is widely used in scientific research, particularly in enzymology and biochemistry. It serves as a substrate for carboxypeptidase assays, allowing researchers to measure enzyme activity by monitoring the release of hippuric acid . The compound is also used in studies related to protein modification and peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific use as a substrate for carboxypeptidase assays. Its structure allows for the efficient release of hippuric acid, making it a valuable tool in enzymology research .

Properties

IUPAC Name

(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZLURYHGISRZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hippuryl-L-lysine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hippuryl-L-lysine
Reactant of Route 3
Reactant of Route 3
Hippuryl-L-lysine
Reactant of Route 4
Reactant of Route 4
Hippuryl-L-lysine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hippuryl-L-lysine
Reactant of Route 6
Reactant of Route 6
Hippuryl-L-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.